Plumbagin-d3
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Overview
Description
Plumbagin-d3 is a deuterated form of plumbagin, a naturally occurring naphthoquinone derivative. Plumbagin is primarily isolated from the roots of the plant Plumbago zeylanica. It has been extensively studied for its potential therapeutic benefits, including anticancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of plumbagin-d3 involves the incorporation of deuterium atoms into the plumbagin molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the deuteration of plumbagin using deuterated hydrogen gas (D2) in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process may include steps such as extraction of plumbagin from natural sources, followed by chemical modification to introduce deuterium atoms. Advanced techniques like High Performance Liquid Chromatography (HPLC) are used to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Plumbagin-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction of this compound leads to the formation of hydroquinone derivatives.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinones
Scientific Research Applications
Plumbagin-d3 has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of deuterium isotope effects and reaction mechanisms.
Biology: Investigated for its role in modulating biological pathways and cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new drugs and therapeutic agents due to its unique properties
Mechanism of Action
Plumbagin-d3 exerts its effects through multiple molecular targets and pathways:
Inhibition of Cancer Signaling Proteins: this compound inhibits proteins such as PI3Kγ, AKT1/PKBα, Bcl-2, NF-κB, and Stat3, which are key players in cancer progression
Induction of Reactive Oxygen Species (ROS): this compound induces the production of ROS, leading to oxidative stress and apoptosis in cancer cells.
Suppression of Cellular Glutathione: By reducing cellular glutathione levels, this compound enhances the susceptibility of cancer cells to oxidative damage.
Comparison with Similar Compounds
- Juglone
- Lawsone
- Menadione
Plumbagin-d3 stands out due to its unique deuterium incorporation, which can enhance its stability and efficacy in various applications.
Properties
Molecular Formula |
C11H8O3 |
---|---|
Molecular Weight |
191.20 g/mol |
IUPAC Name |
5-hydroxy-2-(trideuteriomethyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C11H8O3/c1-6-5-9(13)10-7(11(6)14)3-2-4-8(10)12/h2-5,12H,1H3/i1D3 |
InChI Key |
VCMMXZQDRFWYSE-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC(=O)C2=C(C1=O)C=CC=C2O |
Canonical SMILES |
CC1=CC(=O)C2=C(C1=O)C=CC=C2O |
Origin of Product |
United States |
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